(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione: is a complex organic compound belonging to the purine family. This compound is characterized by its unique structural features, including a purine core substituted with various functional groups such as a chlorobut-2-en-1-yl chain, a methyl group, and a nitrobenzylthio moiety. These substitutions confer specific chemical properties and potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simpler precursors like guanine or adenine derivatives.
Introduction of the Chlorobut-2-en-1-yl Chain: This step involves the alkylation of the purine core with a suitable chlorobut-2-en-1-yl halide under basic conditions.
Thioether Formation: The 8-position is functionalized with the nitrobenzylthio group through a nucleophilic substitution reaction, where the purine core reacts with 4-nitrobenzylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The double bond in the chlorobut-2-en-1-yl chain can be reduced to a single bond using hydrogenation techniques.
Substitution: The chlorine atom in the chlorobut-2-en-1-yl chain can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Hydrogen gas with a metal catalyst such as platinum or palladium.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Amines: From the reduction of the nitro group.
Saturated Alkanes: From the reduction of the double bond.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit various activities due to its structural similarity to nucleotides. It could potentially interact with enzymes involved in DNA and RNA synthesis, making it a candidate for studies in molecular biology and genetics.
Medicine
In medicine, the compound’s potential biological activities could be harnessed for therapeutic purposes. Its ability to interact with biological macromolecules suggests it could be explored as a drug candidate for treating diseases related to purine metabolism.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, and materials. Its diverse reactivity makes it a versatile intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione likely involves its interaction with specific molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The nitrobenzylthio group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the nitrobenzylthio group, which may result in different biological activities.
8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione:
3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione: Lacks the chlorobut-2-en-1-yl chain, which may alter its interaction with biological targets.
Uniqueness
The combination of the chlorobut-2-en-1-yl chain, methyl group, and nitrobenzylthio moiety in (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione makes it unique. This specific arrangement of functional groups provides a distinct set of chemical and biological properties, setting it apart from similar compounds.
Biological Activity
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((4-nitrobenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative notable for its unique structural features. This compound has garnered attention in scientific research due to its potential biological activities linked to its purine core and various functional groups.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN5O4S, with a molecular weight of 421.86 g/mol. The IUPAC name is 7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione. The compound's structure includes a purine base, a chlorobut-2-enyl side chain, and a nitrobenzylthio group, which contribute to its chemical reactivity and biological interactions .
The biological activity of this compound may arise from its ability to mimic natural nucleotides, allowing it to interact with enzymes involved in nucleic acid synthesis. The nitrobenzylthio moiety enhances binding affinity to specific molecular targets such as enzymes or receptors, potentially inhibiting their activity .
Potential Therapeutic Applications
Research indicates that compounds with similar structures can exhibit various pharmacological effects, including:
- Antiviral Activity : Potential inhibition of viral replication through interference with nucleotide synthesis.
- Antitumor Properties : Ability to disrupt cellular proliferation pathways by targeting kinases or other regulatory proteins involved in cancer.
- Anti-inflammatory Effects : Modulation of immune responses by interacting with specific receptor pathways .
In Vitro Studies
In vitro studies have shown that the compound can inhibit specific enzyme activities relevant to purine metabolism. For example, it may affect ATPase activity by competing with ATP for binding sites on the enzyme .
Case Studies
A significant case study explored the effects of similar purine derivatives on cancer cell lines. These derivatives demonstrated selective cytotoxicity against certain cancer types while sparing normal cells. The mechanism was attributed to the disruption of DNA synthesis pathways .
Data Table: Biological Activities of Related Compounds
Properties
CAS No. |
941938-16-5 |
---|---|
Molecular Formula |
C17H16ClN5O4S |
Molecular Weight |
421.86 |
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C17H16ClN5O4S/c1-10(18)7-8-22-13-14(21(2)16(25)20-15(13)24)19-17(22)28-9-11-3-5-12(6-4-11)23(26)27/h3-7H,8-9H2,1-2H3,(H,20,24,25)/b10-7- |
InChI Key |
PFCMJZVCOXFUDO-YFHOEESVSA-N |
SMILES |
CC(=CCN1C2=C(N=C1SCC3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)Cl |
solubility |
not available |
Origin of Product |
United States |
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